molecular formula C7H5F3N2O2 B1409194 2-Amino-3-(trifluoromethyl)isonicotinic acid CAS No. 1227582-09-3

2-Amino-3-(trifluoromethyl)isonicotinic acid

Cat. No. B1409194
M. Wt: 206.12 g/mol
InChI Key: MBZGWQHSBVCVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(trifluoromethyl)isonicotinic acid is a derivative of isonicotinic acid , which is a monocarboxylic derivative of pyridine . It has a molecular formula of C8H6F3NO2 and a molecular weight of 205.13 g/mol . It is also known by other names such as 3-(Trifluoromethyl)anthranilic acid .


Synthesis Analysis

The synthesis of trifluoromethylated amines, which includes 2-Amino-3-(trifluoromethyl)isonicotinic acid, can be achieved through the catalytic enantioselective isomerization of imines . This process involves a new chiral organic catalyst and can produce both aryl and alkyl trifluoromethylated amines with high enantioselectivities .


Molecular Structure Analysis

The IUPAC name for 2-Amino-3-(trifluoromethyl)isonicotinic acid is 2-amino-3-(trifluoromethyl)benzoic acid . The SMILES string representation of its structure is C1=CC(=C(C(=C1)C(F)(F)F)N)C(=O)O .


Physical And Chemical Properties Analysis

2-Amino-3-(trifluoromethyl)isonicotinic acid is a solid substance with a melting point range of 157.0°C to 160.0°C . Its InChI Key is UNLVJVQEDSDPIN-UHFFFAOYSA-N .

Scientific Research Applications

Green Synthesis Methods

2-Amino-3-(trifluoromethyl)isonicotinic acid has been utilized in green synthesis methods. A study by Zolfigol et al. (2013) demonstrated its use in the preparation of pyranopyrazoles, showcasing an efficient and environmentally friendly approach to synthesizing these compounds (Zolfigol et al., 2013).

Electrocatalytic Applications

This compound has been employed in electrocatalytic processes. Feng et al. (2010) investigated its use in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, showing its potential in innovative synthesis methods involving ionic liquids (Feng et al., 2010).

Chemotherapeutic Research

In the field of chemotherapeutic research, Winterstein et al. (1956) synthesized derivatives of isonicotinic acid for potential use in tuberculosis treatment. This research provides insight into the versatility of 2-amino-3-(trifluoromethyl)isonicotinic acid derivatives in medicinal chemistry (Winterstein et al., 1956).

Molecular Topology and Coordination Chemistry

The compound has also found applications in the construction of molecular topologies. Teo et al. (2004) used isonicotinic acid in the formation of homo- and hetero-metallic molecular structures, demonstrating its role in advanced coordination chemistry (Teo et al., 2004).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and ensuring adequate ventilation .

Future Directions

The synthesis of trifluoromethylated amines, including 2-Amino-3-(trifluoromethyl)isonicotinic acid, is a promising area of research . The development of new chiral organic catalysts could enable the production of a wider range of trifluoromethylated amines with high enantioselectivities . These compounds have potential applications in pharmaceutical and agrochemical industries due to the unique impact of fluorine on organic molecules .

properties

IUPAC Name

2-amino-3-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-3(6(13)14)1-2-12-5(4)11/h1-2H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZGWQHSBVCVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(trifluoromethyl)isonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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